2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline
Overview
Description
2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline is a chlorinated aromatic compound with the molecular formula C12H5Cl6NO. This compound is known for its complex structure, which includes multiple chlorine atoms and a phenoxy group attached to an aniline core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline typically involves the chlorination of aniline derivatives followed by the introduction of the phenoxy group. One common method includes the reaction of 2,4-dichlorophenol with 2,3,4,5-tetrachloroaniline under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated aniline derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated aniline derivatives.
Scientific Research Applications
2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studying the effects of chlorinated compounds on biological systems.
Medicine: Investigating potential pharmaceutical applications and toxicological studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline involves its interaction with cellular components, particularly enzymes and receptors. The compound’s chlorinated structure allows it to interact with various molecular targets, potentially disrupting normal cellular functions. This can lead to oxidative stress, enzyme inhibition, or other biochemical effects.
Comparison with Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,4,6-Trichlorophenol
- 2,3,5,6-Tetrachlorophenol
Comparison: 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline is unique due to the presence of both the phenoxy and aniline groups, which confer distinct chemical properties compared to other chlorinated phenols
Properties
IUPAC Name |
2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl6NO/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPLVEPZCOFBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214882 | |
Record name | 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64630-65-5 | |
Record name | 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064630655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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